

3,4-Dimethoxyphenethylamine: A Technical Overview

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Compound of Interest

Compound Name: 3,4-Dimethoxyphenethylamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **3,4-Dimethoxyphenethylamine** (DMPEA), also known as Homoveratrylamine, is a phenethylamine derivative and a structural analog of the neurotransmitter dopamine.^{[1][2]} In DMPEA, the hydroxyl groups at the 3 and 4 positions of the dopamine phenyl ring are replaced with methoxy groups.^[2] It is found naturally in various cacti species and is also an endogenous metabolite in humans, resulting from catecholamine metabolism.^{[1][3]} This document provides a comprehensive overview of the core properties of DMPEA, intended for a scientific audience.

Chemical and Physical Properties

DMPEA is a clear, yellowish, viscous liquid at room temperature that is air-sensitive and soluble in water.^{[4][5]} It is a basic amine that can form more stable salts, such as hydrochloride salts, which are easier to handle.

Quantitative Data for 3,4-Dimethoxyphenethylamine (Free Base)

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₅ NO ₂	[3]
Molecular Weight	181.23 g/mol	[3]
CAS Number	120-20-7	[3]
Appearance	Clear yellowish to orange or slightly brownish viscous liquid	[3]
Melting Point	12-15 °C	[3]
Boiling Point	188 °C at 15 mmHg	[3]
Density	1.074 g/mL at 25 °C	[3]
Refractive Index	n ₂₀ /D 1.546	[3]
Flash Point	>230 °F (>110 °C)	[3]
pKa	9.74 ± 0.10 (Predicted)	[3]
LogP	0.77	[3]
Water Solubility	Soluble	[3]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[3]

Quantitative Data for 3,4-Dimethoxyphenethylamine Hydrochloride

Property	Value	Reference
CAS Number	635-85-8	[6]
Purity	≥98%	[7]
Melting Point	195-196 °C (from ethanol)	[6]

Pharmacology and Biological Activity

DMPEA has been a subject of interest in biochemical research, particularly for its potential connection to psychiatric conditions, though its role remains largely unconfirmed.[1]

Pharmacodynamics:

- **Monoamine Oxidase (MAO) Inhibition:** DMPEA exhibits mild inhibitory effects on monoamine oxidase, which may contribute to its biological activity.[1][7] It has been shown to inhibit the deamination of tyramine and tryptamine by rat brain monoamine oxidase.[7]
- **Serotonin Receptors:** It shows weak affinity for serotonin receptors.[2] In rodents, it can induce the head-twitch response, which is considered a behavioral proxy for serotonergic psychedelic effects.[2]

Pharmacokinetics:

- The elimination half-life of DMPEA is reported to be less than 1 hour, which suggests rapid metabolism and inactivation.[2]

Human Activity:

- Despite its structural similarity to psychoactive phenethylamines like mescaline, DMPEA itself is reported to be inactive in humans at oral doses up to 1,000 mg.[2]

Experimental Protocols

Synthesis of 3,4-Dimethoxyphenethylamine

DMPEA serves as a crucial intermediate in the synthesis of various isoquinoline alkaloids and cardiovascular drugs.[5][8] Several synthesis routes have been reported.

1. **Synthesis from Veratraldehyde via Nitromethane Condensation:** This is a common laboratory method for producing DMPEA.[5]

- **Step 1: Condensation.** 3,4-Dimethoxybenzaldehyde (veratraldehyde) is condensed with nitromethane to form β -nitro-3,4-dimethoxystyrene.
- **Step 2: Reduction.** The resulting β -nitro-3,4-dimethoxystyrene is then reduced to yield **3,4-Dimethoxyphenethylamine**. While lithium aluminum hydride (LiAlH_4) is a highly effective

reducing agent for this step, its high cost makes it less suitable for large-scale production.[5]

An alternative, more cost-effective reducing agent is a combination of zinc amalgam and hydrochloric acid.[5]

2. Synthesis via Catalytic Hydrogenation: An alternative route involves the direct catalytic hydrogenation of 3,4-dimethoxybenzyl cyanide to produce DMPEA.[5]

3. Pictet and Finkelstein / Buck and Perkin Synthesis: An early, multi-step synthesis route proceeds as follows[2]:

- 3,4-Dimethoxybenzaldehyde → 3,4-Dimethoxycinnamic acid
- 3,4-Dimethoxycinnamic acid → 3,4-Dimethoxyphenylpropionic acid
- 3,4-Dimethoxyphenylpropionic acid → 3,4-Dimethoxyphenylpropionamide
- 3,4-Dimethoxyphenylpropionamide → **3,4-Dimethoxyphenethylamine**

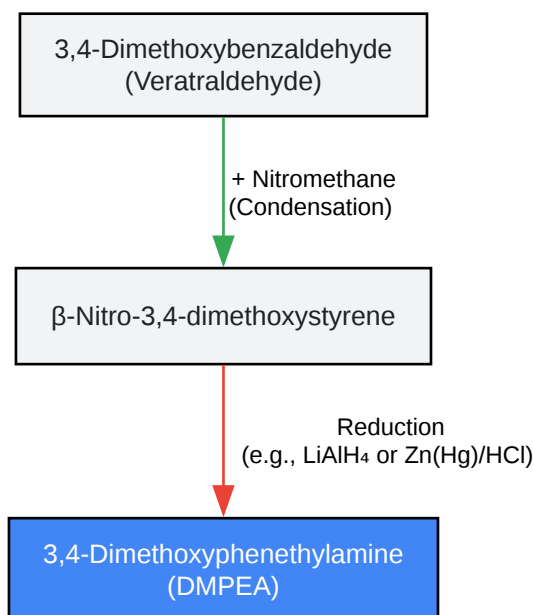
Purification Methods

Due to its nature as a relatively strong base, DMPEA should be purified by fractionation through an efficient column in an inert atmosphere.[3]

- Salt Formation for Purification: The amine can be converted to its hydrochloride salt, which can be recrystallized from ethanol or a mixture of ethanol and diethyl ether.[3] The picrate salt can also be formed and has a melting point of 165-167 °C (with decomposition).[3]

Visualizations

Synthesis Pathway from Veratraldehyde



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Caption: A simplified workflow for the synthesis of DMPEA starting from veratraldehyde.

Safety and Handling

DMPEA is classified as harmful if swallowed and can cause skin and eye irritation, as well as potential allergic skin reactions.[1][8]

Handling Precautions:

- Use only under a chemical fume hood.[4]
- Wear appropriate personal protective equipment (PPE), including chemical safety goggles, face shield, and gloves.[4][8]
- Ensure eyewash stations and safety showers are readily accessible.[4]

Storage Conditions:

- Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
- Store away from incompatible substances such as strong oxidizing agents.[4]

- Protect from direct sunlight, air, and moisture.[4][9] Storing under an inert atmosphere is recommended.[9]

Hazard Information:

- GHS Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Damage (Category 1); Skin Sensitization (Category 1B).[8]
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage).[8]
- Decomposition: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Regulatory Status:

- In the United States, DMPEA is not a controlled substance but may be considered a Schedule I analog under the Federal Analogue Act if intended for human consumption.[1]

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